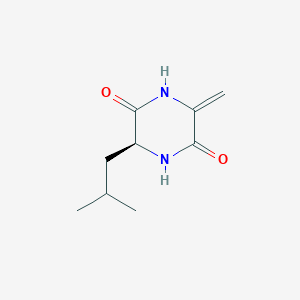
Cyclo(dehydroala-L-Leu)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(dehydroala-L-Leu) is a natural product found in Penicillium with data available.
Scientific Research Applications
Alpha-Glucosidase Inhibition
Cyclo(dehydroala-L-Leu) has been identified as an alpha-glucosidase inhibitor. Isolated from Penicillium sp., this compound demonstrated selective inhibition of yeast and porcine intestinal alpha-glucosidase, suggesting potential applications in the modulation of glucose metabolism and diabetes management. However, it showed no significant effects on other enzymes like beta-glucosidase and alpha-galactosidase (Kwon et al., 2000).
Stereochemistry in Peptide Conformation
Research has explored the impact of stereochemistry on peptide conformations. Studies on peptides containing cyclo(dehydroala-L-Leu) have highlighted how the stereochemistry of a single residue can influence the overall properties of a peptide, which is crucial for the rational design of biologically relevant peptides (Li et al., 2013).
Antifungal Properties
Cyclo(dehydroala-L-Leu) has demonstrated antifungal activities. For instance, it was isolated from Cellulosimicrobium cellulans cultures and found to possess potent antifungal activities against pathogens like Pythium ultimum (Park & Shim, 2014). Additionally, cyclo(dehydroala-L-Leu) derivatives have shown effectiveness in inhibiting the growth of fungi in food systems, suggesting potential as natural preservatives (Kumar, Mohandas, & Nambisan, 2013).
Antitumor Activities
Cyclo(dehydroala-L-Leu) related compounds have been studied for their antitumor activities. Computational and molecular modeling studies have been conducted on cyclo(Gly-Leu) dipeptide, a biologically active compound with therapeutic potential, to understand its conformational behavior and vibrational spectra (Çelik, Ozel, & Akyuz, 2016).
Membrane Permeability and Transport
Cyclo(dehydroala-L-Leu) and its derivatives have been investigated for their membrane permeability and transport properties. Studies on cyclic peptide diastereomers have shown that membrane diffusion rates can be significantly influenced by the degree of intramolecular hydrogen bonding (Rezai et al., 2006).
Properties
| 65530-38-3 | |
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(6S)-3-methylidene-6-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5,7H,3-4H2,1-2H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
InChI Key |
BTRFIVPVBRRXKJ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)NC(=C)C(=O)N1 |
SMILES |
CC(C)CC1C(=O)NC(=C)C(=O)N1 |
Canonical SMILES |
CC(C)CC1C(=O)NC(=C)C(=O)N1 |
synonyms |
Cyclo(dehydroala-L-Leu) Cyclo(dehydroala-Leu) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


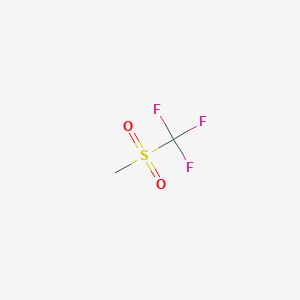

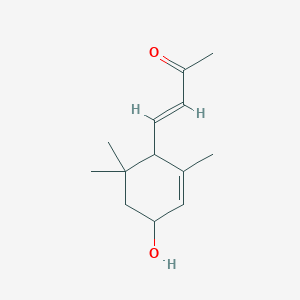
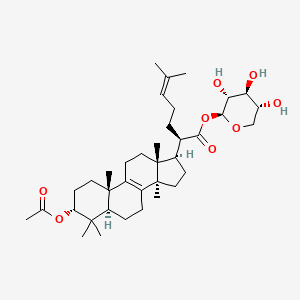
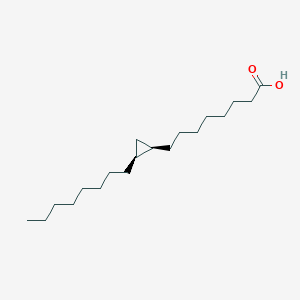
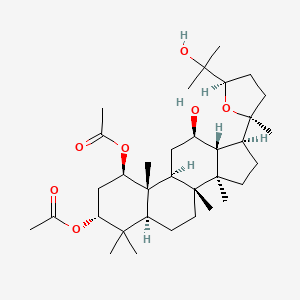
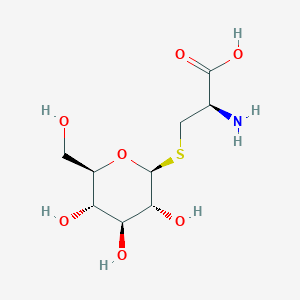

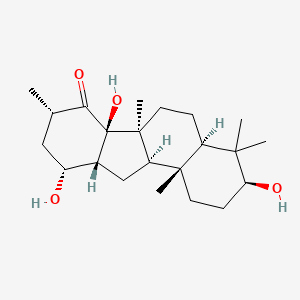


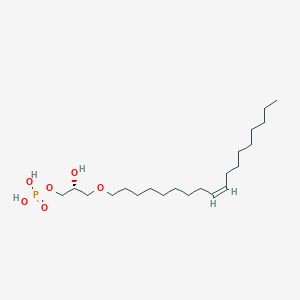

![2-tert-Butyl-4-{4-[3-(4-methyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propyl]-piperazin-1-yl}-6-tert-butyl-pyrimidine hydrochloride](/img/structure/B1250064.png)
